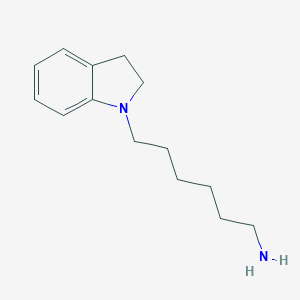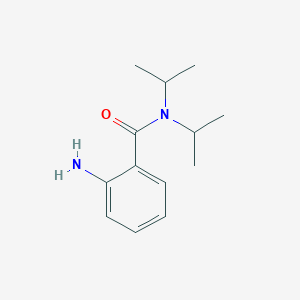
2-amino-N,N-diisopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N,N-diisopropylbenzamide, also known as lidocaine, is a widely used local anesthetic and antiarrhythmic drug. Lidocaine was first synthesized in 1943 by Nils Löfgren and Bengt Lundqvist at the Swedish pharmaceutical company Astra AB. Since then, lidocaine has been extensively studied and used in various scientific research applications due to its unique properties.
作用机制
Lidocaine works by blocking voltage-gated sodium channels in nerve cells, thus preventing the generation and conduction of nerve impulses. This action results in a loss of sensation in the area where 2-amino-N,N-diisopropylbenzamide is applied.
Biochemical and Physiological Effects:
Lidocaine has both biochemical and physiological effects. Biochemically, 2-amino-N,N-diisopropylbenzamide blocks the sodium channels in nerve cells, preventing the generation and conduction of nerve impulses. Physiologically, 2-amino-N,N-diisopropylbenzamide causes a loss of sensation in the area where it is applied, making it an effective local anesthetic.
实验室实验的优点和局限性
Lidocaine has several advantages and limitations for lab experiments. One advantage is that it is a widely used and well-studied local anesthetic, making it a reliable tool for researchers studying the effects of local anesthetics. However, one limitation is that 2-amino-N,N-diisopropylbenzamide can be toxic at high doses, making it important for researchers to use appropriate safety precautions when handling and administering the drug.
未来方向
There are several future directions for 2-amino-N,N-diisopropylbenzamide research. One direction is to investigate the potential use of 2-amino-N,N-diisopropylbenzamide as a treatment for neuropathic pain. Another direction is to investigate the use of 2-amino-N,N-diisopropylbenzamide in combination with other drugs for the treatment of arrhythmias. Additionally, researchers could study the effects of 2-amino-N,N-diisopropylbenzamide on other ion channels and receptors in nerve cells to gain a better understanding of its mechanism of action.
合成方法
Lidocaine is synthesized by the reaction of diethylamine with 2,6-dimethylphenol to form 2,6-dimethylaniline. This intermediate is then reacted with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. Finally, this compound is reacted with diisopropylamine to form 2-amino-N,N-diisopropylbenzamide, also known as 2-amino-N,N-diisopropylbenzamide.
科学研究应用
Lidocaine has been extensively studied for its use as a local anesthetic and antiarrhythmic drug. However, it has also been used in various scientific research applications. Lidocaine has been used to study the effects of local anesthetics on the central nervous system, as well as to investigate the mechanism of action of antiarrhythmic drugs.
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
2-amino-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C13H20N2O/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14/h5-10H,14H2,1-4H3 |
InChI 键 |
XQWPXEOBNTWBMH-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1N |
规范 SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-oxo-N-propyl-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B281779.png)
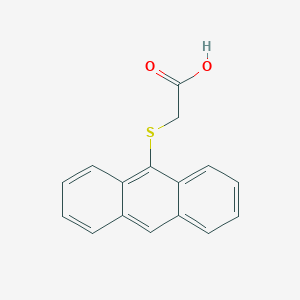
![N-[1,1'-biphenyl]-4-yl-4-bromobenzenesulfonamide](/img/structure/B281784.png)
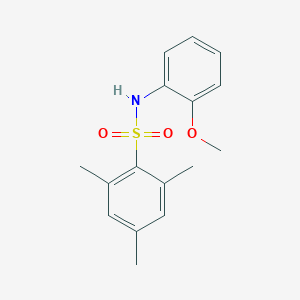
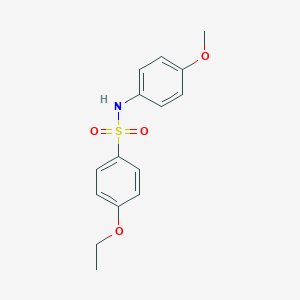
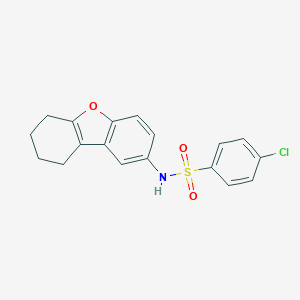
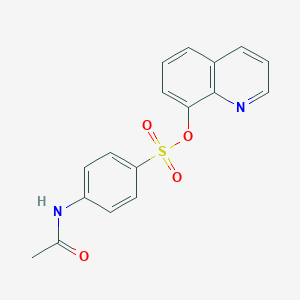
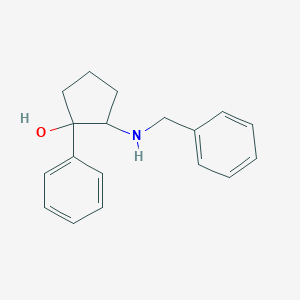
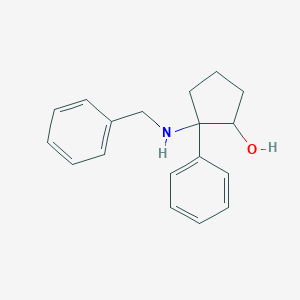
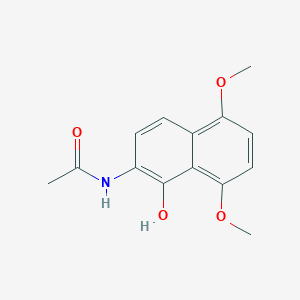
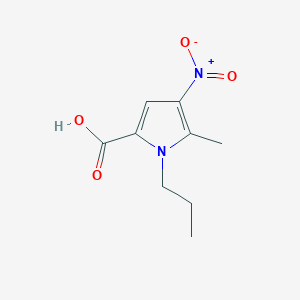

![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
